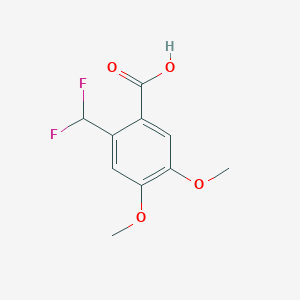

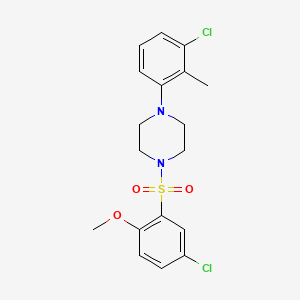

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Difluoromethylated compounds are a significant class of chemicals that have found extensive applications in medicinal chemistry . The difluoromethyl group is often introduced into molecules to modulate their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of considerable interest in recent years . Various methods have been developed, many of which involve the use of difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be complex and varies depending on the specific compound. The difluoromethyl group can form bonds with carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur .Chemical Reactions Analysis

Difluoromethylation reactions often involve the formation of a bond between a difluoromethyl group and another atom (such as carbon, oxygen, nitrogen, or sulfur) . These reactions can be carried out using various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical and Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the difluoromethyl group. This group can affect properties such as reactivity, stability, and solubility .Aplicaciones Científicas De Investigación

Synthesis and Material Science

A study on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid showcases a methodology that could be adaptable for synthesizing derivatives like 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid. This process involves a Grignard exchange reaction followed by carboxylation, utilizing microreactors for efficient synthesis. This method emphasizes the compound's role as a valuable synthetic intermediate in pharmaceuticals and materials science, suggesting similar applications for this compound (Q. Deng et al., 2015).

Analytical Chemistry

Another study discusses a water-soluble aromatic disulfide used for determining sulfhydryl groups in biological materials. While not directly related to this compound, it exemplifies the utility of specialized chemical compounds in developing analytical assays and tools, hinting at potential research applications for the compound in developing novel analytical methodologies (G. Ellman, 1959).

Polymer Science

Research into novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid (2,5-FDCA) touches on the importance of specific functional groups in creating materials with desirable properties. By analogy, incorporating this compound into polymers could similarly affect their properties, such as hydrogen bonding, solubility, and thermal stability, thereby broadening the scope of materials science and engineering (C. H. Wilsens et al., 2014)

Coordination Chemistry and Luminescence

In the field of coordination chemistry, 2,4-difluorobenzoic acid has been used to construct lanthanide ternary complexes, which exhibit specific crystal structures and luminescence properties. This indicates potential research applications of this compound in developing new luminescent materials or in the study of metal-organic frameworks (Dan-dan Du et al., 2020).

Computational Chemistry

A computational study of phloroglucinol's carboxylic acid in water solution demonstrates the significance of theoretical chemistry in understanding the behavior of complex molecules. Similar computational approaches could be employed to investigate the properties and potential applications of this compound, including its solubility, reactivity, and interaction with biological molecules (L. Mammino & M. M. Kabanda, 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(difluoromethyl)-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,9H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGSLBCHSJIGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)F)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2877178.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)

![1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea](/img/structure/B2877181.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)

![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)

![N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2877196.png)